Prostaglandin A1 methyl ester

Overview

Description

- Prostaglandin A1 methyl ester (PGA1 methyl ester) is a cyclopentenone analog.

- Its chemical formula is C21H34O4, and the CAS number is 26771-94-8 .

- PGA1 methyl ester belongs to the A-series of prostaglandins, which are natural products found in gorgonian soft coral .

Preparation Methods

- PGA1 methyl ester can be synthesized through various routes, but one common method involves the reaction of Δ7-Prostaglandin A1 (PGA1) with thiols .

- Industrial production methods may involve modifications of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

- PGA1 methyl ester can undergo several types of reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions used in these reactions depend on the specific transformation.

- Major products formed from these reactions include derivatives of PGA1 methyl ester.

Scientific Research Applications

- PGA1 methyl ester has been studied extensively for its potential therapeutic effects.

- In medicine, it exhibits anti-inflammatory and antitumor properties.

- Researchers have explored its use in cancer treatment and as an immunomodulator .

Mechanism of Action

- The exact mechanism by which PGA1 methyl ester exerts its effects involves molecular targets and signaling pathways.

- It likely interacts with specific receptors or enzymes, influencing cellular processes.

Comparison with Similar Compounds

- PGA1 methyl ester’s uniqueness lies in its cyclopentenone structure.

- Similar compounds include other prostaglandins (e.g., PGA1 ethyl ester) and related analogs.

Biological Activity

Prostaglandin A1 methyl ester (PGA1 methyl ester) is a cyclopentenone derivative of prostaglandin A1, known for its diverse biological activities, particularly in the fields of oncology and virology. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of PGA1 methyl ester.

PGA1 methyl ester exhibits unique structural characteristics that contribute to its biological functions. The compound is synthesized through specific chemical modifications of prostaglandin A1, which enhance its stability and potency. The synthesis typically involves protecting hydroxyl groups to facilitate selective reactions, yielding derivatives with improved biological activity against various pathogens and tumor cells .

Antitumor Activity

PGA1 methyl ester has been shown to exhibit significant antitumor properties. In vitro studies indicate that it can arrest the cell cycle at the G1 phase, leading to inhibited growth in various cancer cell lines. For instance, a study demonstrated that novel analogs of PGA1 methyl ester were more effective than the native compound in suppressing tumor cell growth by inducing p21 expression, which is crucial for cell cycle regulation .

Table 1: Summary of Antitumor Activities of PGA1 Methyl Ester Analogues

Antiviral Activity

In addition to its antitumor effects, PGA1 methyl ester has demonstrated antiviral properties. It has been reported to exhibit potent activity against viruses such as Sendai virus. The mechanism underlying this antiviral effect involves the compound's ability to interact with viral components and inhibit their replication processes .

Table 2: Antiviral Efficacy of Prostaglandin Derivatives

| Compound Name | Virus Target | Efficacy Level | Reference |

|---|---|---|---|

| Prostaglandin-J 1 | Sendai Virus | Potent | |

| PGA1 Methyl Ester | Various | Moderate |

The biological activity of PGA1 methyl ester is largely attributed to its interaction with cellular thiols and other nucleophiles. The compound undergoes reversible reactions with thiols such as glutathione, leading to the formation of stable adducts that modulate cellular signaling pathways involved in growth inhibition .

Cellular Uptake and Effects

PGA1 methyl ester is transported into cells where it accumulates in the nucleus, exerting its effects on gene expression and cell cycle regulation. The interaction with cyclins and cyclin-dependent kinases plays a pivotal role in its antiproliferative action. Studies have shown that while PGA1 methyl ester itself has moderate potency, its analogs exhibit enhanced efficacy due to structural modifications that improve their interaction with target molecules .

Case Studies

Several case studies highlight the therapeutic potential of PGA1 methyl ester:

- Case Study 1 : A clinical investigation assessed the effects of PGA1 methyl ester on glioma cells, revealing significant G1 phase arrest and reduced proliferation rates.

- Case Study 2 : Research involving animal models demonstrated that PGA1 methyl ester could reduce tumor size significantly compared to control groups, indicating its potential as an adjunct therapy in cancer treatment.

Properties

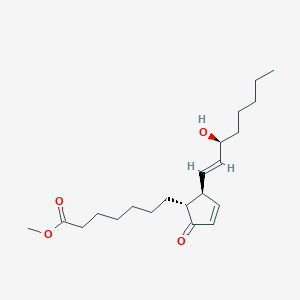

IUPAC Name |

methyl 7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-3-4-7-10-18(22)15-13-17-14-16-20(23)19(17)11-8-5-6-9-12-21(24)25-2/h13-19,22H,3-12H2,1-2H3/b15-13+/t17-,18-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBRCGCRYAHOHV-DQUZTPNMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.